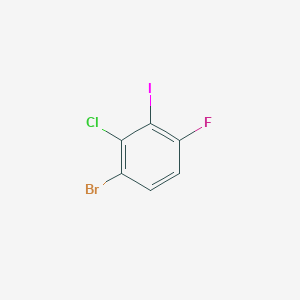
1-Bromo-2-chloro-4-fluoro-3-iodobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-2-chloro-4-fluoro-3-iodobenzene is an aromatic compound with the molecular formula C6H2BrClFI. It is a polyhalogenated benzene derivative, characterized by the presence of bromine, chlorine, fluorine, and iodine atoms attached to the benzene ring.
準備方法
Synthetic Routes and Reaction Conditions
1-Bromo-2-chloro-4-fluoro-3-iodobenzene can be synthesized through a series of halogenation reactions starting from benzene or its derivatives. The typical synthetic route involves the sequential introduction of bromine, chlorine, fluorine, and iodine atoms to the benzene ring under controlled conditions. For example, the bromination of chlorofluorobenzene followed by iodination can yield the desired compound .
Industrial Production Methods
Industrial production of this compound involves large-scale halogenation processes using appropriate catalysts and reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in solid form .
化学反応の分析
Types of Reactions
1-Bromo-2-chloro-4-fluoro-3-iodobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The halogen atoms on the benzene ring can be substituted by nucleophiles such as amines, thiols, and alkoxides under suitable conditions.
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where electrophiles replace one of the hydrogen atoms on the benzene ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different functional groups on the benzene ring.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium amide (NaNH2) in liquid ammonia at low temperatures.
Electrophilic Aromatic Substitution: Catalysts such as aluminum chloride (AlCl3) and reagents like propanoyl chloride.
Oxidation and Reduction: Various oxidizing and reducing agents depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield aniline derivatives, while electrophilic aromatic substitution can produce acylated benzene derivatives .
科学的研究の応用
1-Bromo-2-chloro-4-fluoro-3-iodobenzene has several applications in scientific research, including:
作用機序
The mechanism of action of 1-Bromo-2-chloro-4-fluoro-3-iodobenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile in various chemical reactions, depending on the reaction conditions and the nature of the other reactants involved. The presence of multiple halogen atoms on the benzene ring enhances its reactivity and allows for selective functionalization .
類似化合物との比較
Similar Compounds
- 1-Bromo-3-chloro-4-fluoro-2-iodobenzene
- 1-Bromo-2-chloro-3-fluoro-4-iodobenzene
- 1-Bromo-4-iodobenzene
Uniqueness
1-Bromo-2-chloro-4-fluoro-3-iodobenzene is unique due to the specific arrangement of halogen atoms on the benzene ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This unique arrangement allows for selective reactions and applications in various fields of research and industry .
特性
IUPAC Name |
1-bromo-2-chloro-4-fluoro-3-iodobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClFI/c7-3-1-2-4(9)6(10)5(3)8/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRXVVVHKJRXELS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)I)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClFI |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
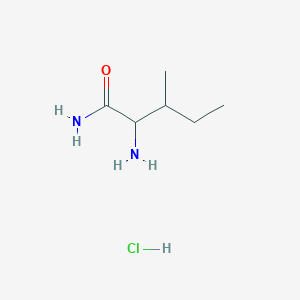

![Ethyl imidazo[1,5-a]pyridine-7-carboxylate hydrochloride](/img/structure/B2695014.png)
![2,4-dichloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2695015.png)
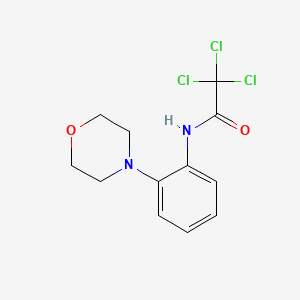
![3,4-diazatricyclo[5.2.2.0,2,6]undec-2(6)-en-5-one](/img/structure/B2695018.png)
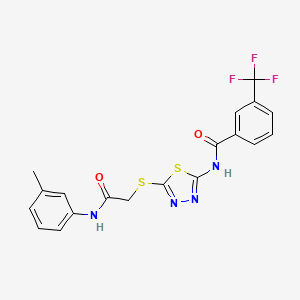
![N-[(2-hydroxyquinolin-4-yl)methyl]-N,2-dimethyl-5-(4-nitrophenyl)furan-3-carboxamide](/img/structure/B2695021.png)
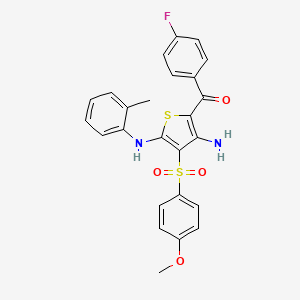
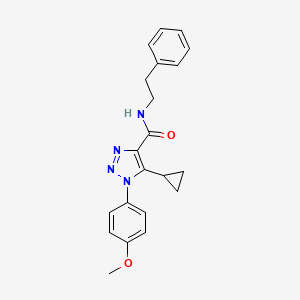
![1-methyl-2-{4-[3-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}-1H-1,3-benzodiazole](/img/structure/B2695028.png)
![3-[4-(2-Chlorophenyl)piperazin-1-yl]propan-1-amine](/img/structure/B2695029.png)
![N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2695030.png)
![4-[(4-chlorobenzenesulfinyl)methyl]-2-phenyl-6-(phenylsulfanyl)pyrimidine](/img/structure/B2695031.png)
